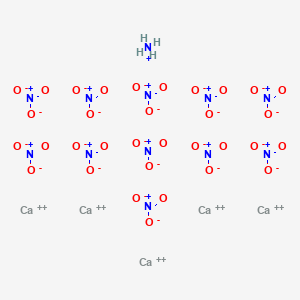
azanium;pentacalcium;undecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromfenac sodium hydrate is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its potent anti-inflammatory and analgesic properties. It is commonly used in ophthalmology to treat postoperative inflammation and pain following cataract surgery . The compound is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromfenac sodium hydrate involves several steps:
Formation of 3-bromoindole: Indole is reacted with bromine in the presence of a solvent like dimethyl sulfoxide (DMSO) to form 3-bromoindole.
Conversion to 2-indolone: 3-bromoindole is then treated with 2-methyl cellosolve and an acid to yield 2-indolone.
Formation of 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one: This step involves the reaction of 2-indolone with bromobenzylcyanide in the presence of boron chloride and aluminum chloride.
Hydrolysis to bromfenac: The intermediate is hydrolyzed using aqueous alkali, followed by neutralization with an acid to obtain bromfenac.
Formation of bromfenac sodium: Bromfenac is then reacted with sodium hydroxide in ethanol to form bromfenac sodium, which is crystallized to obtain bromfenac sodium hydrate.
Industrial Production Methods: Industrial production of bromfenac sodium hydrate typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: Bromfenac sodium hydrate can undergo oxidation reactions, particularly at the amino and phenylacetic acid moieties.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, especially at the bromine atom on the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized derivatives of bromfenac.
Reduction: Reduced forms of bromfenac.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Bromfenac sodium hydrate has a wide range of applications in scientific research:
Mechanism of Action
Bromfenac sodium hydrate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking these enzymes, bromfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound specifically targets the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties but different chemical structure and pharmacokinetics.
Ketorolac: Known for its potent analgesic effects, often used in postoperative pain management.
Indomethacin: A strong anti-inflammatory agent used for various inflammatory conditions.
Uniqueness of Bromfenac Sodium Hydrate:
Properties
CAS No. |
107630-41-1 |
|---|---|
Molecular Formula |
Ca5H4N12O33 |
Molecular Weight |
900.5 g/mol |
IUPAC Name |
azanium;pentacalcium;undecanitrate |
InChI |
InChI=1S/5Ca.11NO3.H3N/c;;;;;11*2-1(3)4;/h;;;;;;;;;;;;;;;;1H3/q5*+2;11*-1;/p+1 |
InChI Key |
YITFBJNURHURMV-UHFFFAOYSA-O |
SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Key on ui other cas no. |
107630-41-1 |
Synonyms |
Nitric acid, ammonium calcium salt (11:1:5) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















